molecular formula C25H21N3OS B458489 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole

2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole

Cat. No.: B458489
M. Wt: 411.5g/mol
InChI Key: GBYLVABADFVOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a pyrazoline ring, and various phenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole typically involves the condensation of appropriate thiazole and pyrazoline precursors. One common method involves the reaction of 4-phenylthiazole-2-carbaldehyde with 4-methoxyphenylhydrazine and phenylhydrazine under acidic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrazoline rings .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-chlorophenyl)-2-pyrazoline
  • 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-nitrophenyl)-2-pyrazoline
  • 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-hydroxyphenyl)-2-pyrazoline

Uniqueness

2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C25H21N3OS

Molecular Weight

411.5g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C25H21N3OS/c1-29-21-14-12-20(13-15-21)24-16-22(18-8-4-2-5-9-18)27-28(24)25-26-23(17-30-25)19-10-6-3-7-11-19/h2-15,17,24H,16H2,1H3

InChI Key

GBYLVABADFVOHU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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